molecular formula C6H3Br2FO3S B6231169 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride CAS No. 50978-70-6

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride

Cat. No. B6231169
CAS RN: 50978-70-6
M. Wt: 334
InChI Key:
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Description

3,5-Dibromo-4-hydroxybenzene-1-sulfonyl fluoride (DBHSF) is an important chemical compound that has been used in a variety of laboratory experiments. It is a colorless, odourless, and water-soluble compound, which is also known by its chemical name, 2,3,5-tribromo-4-hydroxybenzene-1-sulfonyl fluoride. DBHSF is a powerful reagent that can be used to synthesize a variety of compounds, including aryl sulfonates and aryl chlorides. In addition, DBHSF is also used as a catalyst in a variety of industrial processes, and it has been studied for its potential applications in the biomedical field.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride involves the bromination of 4-hydroxybenzenesulfonyl fluoride followed by further bromination and subsequent hydrolysis.

Starting Materials
4-hydroxybenzenesulfonyl fluoride, Bromine, Sodium hydroxide, Sodium carbonate, Sulfuric acid, Acetic acid, Hydrogen peroxide

Reaction
Step 1: Bromination of 4-hydroxybenzenesulfonyl fluoride with bromine in acetic acid to yield 3-bromo-4-hydroxybenzenesulfonyl fluoride, Step 2: Further bromination of 3-bromo-4-hydroxybenzenesulfonyl fluoride with bromine in acetic acid to yield 3,5-dibromo-4-hydroxybenzenesulfonyl fluoride, Step 3: Hydrolysis of 3,5-dibromo-4-hydroxybenzenesulfonyl fluoride with sodium hydroxide and sodium carbonate in water to yield 3,5-dibromo-4-hydroxybenzenesulfonic acid, Step 4: Conversion of 3,5-dibromo-4-hydroxybenzenesulfonic acid to 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride with sulfuric acid and hydrogen peroxide

Scientific Research Applications

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biomedical research. In organic synthesis, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has been used as a catalyst for the synthesis of aryl sulfonates and aryl chlorides. In catalysis, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has been used as a catalyst for the production of a variety of organic compounds. In biomedical research, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has been studied for its potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride is not well understood. It is believed that 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride can act as a nucleophile, which can react with electrophiles to form new compounds. 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride can also act as an oxidizing agent, which can oxidize organic compounds to form new compounds. In addition, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride can act as a reducing agent, which can reduce organic compounds to form new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride are not well understood. However, it is believed that 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride can act as an antioxidant, which can help protect cells from damage caused by free radicals. In addition, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has been studied for its potential anti-cancer properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride in laboratory experiments is its high reactivity, which allows it to be used in a variety of reactions. In addition, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride is also relatively inexpensive and easy to obtain. However, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride can be toxic if not handled properly, and it can react with other compounds in the laboratory, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride. One potential direction is the development of new synthetic methods for the synthesis of aryl sulfonates and aryl chlorides. Another potential direction is the development of new catalysts based on 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride for the production of a variety of organic compounds. In addition, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride could also be used in the development of new drugs for the treatment of cancer and other diseases. Finally, further research could be conducted to better understand the biochemical and physiological effects of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride.

properties

CAS RN

50978-70-6

Product Name

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride

Molecular Formula

C6H3Br2FO3S

Molecular Weight

334

Purity

95

Origin of Product

United States

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